4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid
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Overview
Description
4-Fluoro-3-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic aromatic compound with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . This compound is characterized by the presence of a fluorine atom at the 4-position and a pyrrole ring at the 3-position of the benzoic acid moiety. It is used as a building block in organic synthesis and has various applications in scientific research.
Scientific Research Applications
4-Fluoro-3-(1H-pyrrol-1-yl)benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid typically involves the following steps:
Nitration: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder or tin chloride.
Cyclization: The amine group reacts with a suitable reagent, such as 2,5-dimethoxytetrahydrofuran, to form the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity. The specific methods can vary depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Mechanism of Action
The mechanism of action of 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-(1H-Pyrrol-1-yl)benzoic acid: Lacks the fluorine atom, which can affect its reactivity and binding properties.
4-Fluorobenzoic acid: Lacks the pyrrole ring, which can influence its biological activity and chemical reactivity.
Uniqueness: 4-Fluoro-3-(1H-pyrrol-1-yl)benzoic acid is unique due to the presence of both the fluorine atom and the pyrrole ring, which confer distinct chemical and biological properties. This combination can enhance its reactivity, binding affinity, and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
4-fluoro-3-pyrrol-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h1-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYBMROHMPJKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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